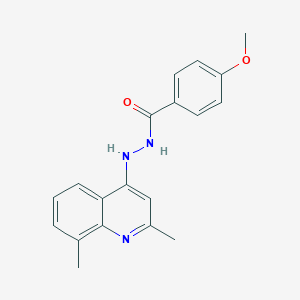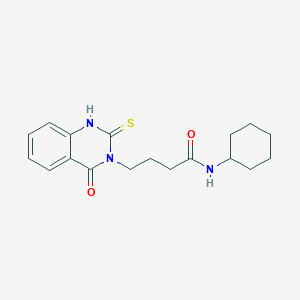![molecular formula C13H22N6O2S B5770554 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5770554.png)
2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Mechanism of Action
2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, such as NF-κB and MAPK, which are critical for the survival and proliferation of B-cells. 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Biochemical and Physiological Effects:
2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to induce apoptosis and reduce proliferation of malignant B-cells in preclinical models. It also inhibits the activation of macrophages and dendritic cells, which can contribute to the immune evasion of cancer cells. 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has also been shown to reduce the levels of cytokines and chemokines that promote tumor growth and inflammation. In addition, 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to enhance the activity of other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic target for B-cell malignancies. 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has also shown synergistic effects when combined with other targeted therapies, which could improve treatment outcomes for patients. However, one of the limitations of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is its irreversible binding to BTK, which could lead to prolonged inhibition and potential toxicity. Further studies are needed to determine the optimal dosing and treatment duration of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide.
Future Directions
Several future directions for the development of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide as a therapeutic agent for B-cell malignancies are currently being explored. These include:
1. Clinical trials: 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine the safety and efficacy of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide in these patient populations.
2. Combination therapies: 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to determine the optimal combinations and treatment regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as ibrutinib, has been reported in some patients. Further studies are needed to determine the potential resistance mechanisms to 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide and develop strategies to overcome them.
4. Other indications: BTK is also expressed in other cell types, such as macrophages and dendritic cells, which play a role in the immune response to cancer. Further studies are needed to determine the potential therapeutic applications of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide in these cell types and other indications.
Synthesis Methods
The synthesis of 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide involves several steps, starting with the reaction of 2-chloroacetamide with potassium thioacetate to form the thioacetamide intermediate. This intermediate is then reacted with 4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-thiol to yield 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. The synthesis process has been optimized to improve yield and purity, and several analytical techniques are used to confirm the identity and purity of the final product.
Scientific Research Applications
2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in apoptosis and reduced proliferation of malignant B-cells. 2-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
properties
IUPAC Name |
2-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c1-13(2,3)18-10-15-11(19-4-6-21-7-5-19)17-12(16-10)22-8-9(14)20/h4-8H2,1-3H3,(H2,14,20)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIOMQYWVJXFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)




![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)



